Cas no 1805569-38-3 (Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate)

Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate is a versatile synthetic intermediate used in organic and pharmaceutical chemistry. Its structure features multiple reactive sites, including a bromo, chloromethyl, cyano, and ester group, enabling diverse functionalization pathways. The compound is particularly valuable in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution, cyclization, and cross-coupling reactions. The ester moiety enhances solubility in organic solvents, facilitating further derivatization. Its well-defined reactivity profile makes it a reliable building block for constructing pharmacophores or agrochemical precursors. Proper handling is advised due to the presence of reactive functional groups.
Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate structure
1805569-38-3 structure
Product name:Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate
CAS No:1805569-38-3
MF:C11H9BrClNO2
MW:302.551661252975
CID:4976752

Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate
    • Inchi: 1S/C11H9BrClNO2/c1-16-11(15)4-9-8(6-14)2-7(5-13)3-10(9)12/h2-3H,4-5H2,1H3
    • InChI Key: YPUDKYRWUPTGRR-UHFFFAOYSA-N
    • SMILES: BrC1=CC(CCl)=CC(C#N)=C1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Topological Polar Surface Area: 50.1
  • XLogP3: 2.5

Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013017384-250mg
Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate
1805569-38-3 97%
250mg
499.20 USD 2021-06-25
Alichem
A013017384-1g
Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate
1805569-38-3 97%
1g
1,460.20 USD 2021-06-25
Alichem
A013017384-500mg
Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate
1805569-38-3 97%
500mg
839.45 USD 2021-06-25

Additional information on Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate

Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate (CAS No. 1805569-38-3): An Overview of Its Structure, Properties, and Applications

Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate (CAS No. 1805569-38-3) is a versatile organic compound with a unique molecular structure that has garnered significant attention in recent years. This compound, characterized by its bromine, chlorine, and cyano functional groups, offers a wide range of applications in the fields of chemical synthesis, pharmaceutical research, and materials science. In this article, we will delve into the chemical structure, physical properties, and potential applications of Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate.

The molecular formula of Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate is C11H9BrClNO2. The compound features a substituted phenyl ring with a bromine atom at the 2-position, a chloromethyl group at the 4-position, and a cyano group at the 6-position. The acetate ester moiety is attached to the phenyl ring through a methylene bridge. This intricate arrangement of functional groups imparts unique chemical reactivity and physical properties to the compound.

In terms of physical properties, Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate is a solid at room temperature with a melting point ranging from 75 to 78°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. The compound's solubility profile makes it suitable for various synthetic transformations and purification processes.

The reactivity of Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate is primarily driven by its bromine and chloromethyl groups. The bromine atom can undergo nucleophilic substitution reactions (SN2) or elimination reactions (E2), making it a valuable intermediate in the synthesis of more complex molecules. The chloromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the cyano group can be converted into various functional groups such as carboxylic acids, amides, and nitriles through well-established synthetic routes.

In the realm of pharmaceutical research, Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate has shown promise as a building block for the synthesis of bioactive compounds. Recent studies have explored its potential in the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound as a key intermediate in the synthesis of small molecules that modulate enzyme activity or receptor binding. These molecules have demonstrated therapeutic potential in areas such as cancer treatment, neurodegenerative diseases, and inflammatory disorders.

Beyond pharmaceutical applications, Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate has found utility in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of polymers with tailored properties. For example, researchers have incorporated this compound into polymer backbones to enhance mechanical strength, thermal stability, and chemical resistance. These polymers have potential applications in advanced materials for electronics, coatings, and biomedical devices.

The environmental impact of Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate is an important consideration in its use and disposal. While detailed studies on its environmental fate are still ongoing, preliminary data suggest that proper handling and disposal practices can minimize any adverse effects on ecosystems. Industrial processes involving this compound should adhere to strict safety guidelines to ensure worker health and environmental protection.

In conclusion, Methyl 2-bromo-4-chloromethyl-6-cyanophenylacetate (CAS No. 1805569-38-3) is a multifaceted organic compound with significant potential in various scientific disciplines. Its unique molecular structure confers valuable chemical reactivity and physical properties that make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. As ongoing research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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